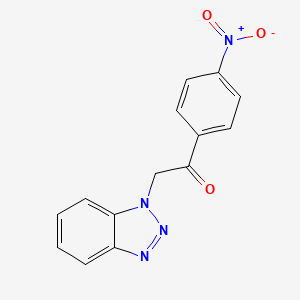![molecular formula C13H14N8O3S2 B5541030 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B5541030.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a triazole ring
Wissenschaftliche Forschungsanwendungen
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate amine to form the 1,2,5-oxadiazole ring.
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, leading to the formation of the triazole ring.
Coupling with the Thiophene Derivative: The thiophene ring, substituted with methoxy and methylsulfanyl groups, is then coupled with the triazole-oxadiazole intermediate through a condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The methoxy group on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxamide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups on the thiophene ring, along with the triazole and oxadiazole rings, provides a unique scaffold for further functionalization and exploration in various scientific fields.
Eigenschaften
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O3S2/c1-6-9(16-20-21(6)11-10(14)18-24-19-11)12(22)17-15-5-7-4-8(25-3)26-13(7)23-2/h4-5H,1-3H3,(H2,14,18)(H,17,22)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQCWOPENQOCT-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(SC(=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(SC(=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)
![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)
![1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B5541019.png)



